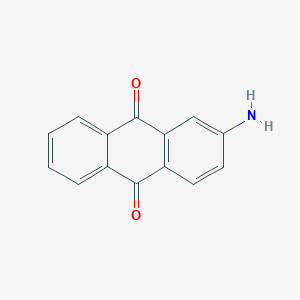







|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:19])[C:6]=2[CH:5]=1)([O-])=O>[C].[Pd].O>[NH2:1][C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:19])[C:6]=2[CH:5]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
|
Name
|
small glass
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
palladium-carbon
|
|
Quantity
|
0.025 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at a temperature of 100° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The inside of the autoclave was purged with hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
stopped in 4 hours with the absorption of a theoretical amount of hydrogen
|
|
Duration
|
4 h
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
|
Type
|
ADDITION
|
|
Details
|
the 22 g of conc. sulfuric acid was added to the filtrate mass
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the reaction product
|
|
Type
|
CUSTOM
|
|
Details
|
Then, the catalyst and the small glass balls were separated by filtration
|
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with water
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystals were collected by filtration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |